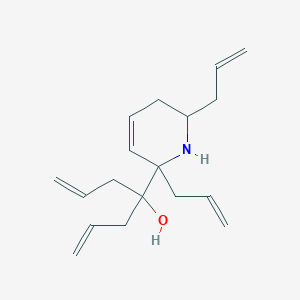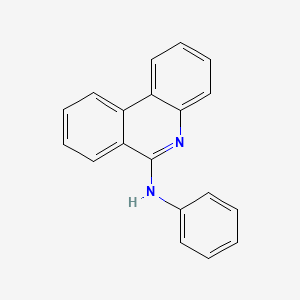
N-phenyl-6-phenanthridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-6-phenanthridinamine (NPP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenanthridine, which is a heterocyclic aromatic compound. NPP has been synthesized using different methods, and its synthesis has been optimized to increase its yield.
Mechanism of Action
The mechanism of action of N-phenyl-6-phenanthridinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-phenyl-6-phenanthridinamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. N-phenyl-6-phenanthridinamine has also been shown to induce apoptosis, which is a form of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects
N-phenyl-6-phenanthridinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. N-phenyl-6-phenanthridinamine has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Advantages and Limitations for Lab Experiments
N-phenyl-6-phenanthridinamine has several advantages for use in lab experiments, including its high purity and stability. N-phenyl-6-phenanthridinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-phenyl-6-phenanthridinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-phenyl-6-phenanthridinamine, including its potential use as a drug candidate for cancer treatment and its applications in organic electronics and materials science. Further research is also needed to fully understand the mechanism of action of N-phenyl-6-phenanthridinamine and its potential side effects. Additionally, the synthesis of N-phenyl-6-phenanthridinamine can be optimized to increase its yield and purity, making it more accessible for research purposes.
Synthesis Methods
The synthesis of N-phenyl-6-phenanthridinamine can be achieved through different methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the reduction of 6-nitrophenanthridine. The most common method for synthesizing N-phenyl-6-phenanthridinamine is through the Bischler-Napieralski reaction, which involves the reaction of 6-nitrophenanthridine with aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields N-phenyl-6-phenanthridinamine as the main product, along with some side products.
Scientific Research Applications
N-phenyl-6-phenanthridinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, N-phenyl-6-phenanthridinamine has been investigated as a potential drug candidate for cancer treatment, due to its ability to inhibit the growth of cancer cells. N-phenyl-6-phenanthridinamine has also been studied for its antibacterial and antiviral properties.
In organic electronics, N-phenyl-6-phenanthridinamine has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N-phenyl-6-phenanthridinamine has been shown to improve the efficiency and stability of OLEDs, making it a promising material for use in the development of next-generation displays.
In materials science, N-phenyl-6-phenanthridinamine has been investigated for its potential use as a fluorescent probe for detecting metal ions. N-phenyl-6-phenanthridinamine has been shown to selectively bind with certain metal ions, making it a useful tool for monitoring metal ion concentrations in biological and environmental samples.
properties
IUPAC Name |
N-phenylphenanthridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRMICVJWDJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilinophenanthridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
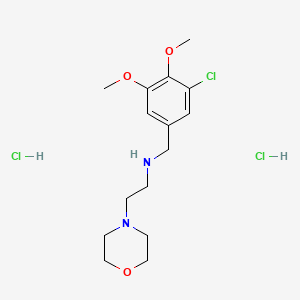
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)

![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)
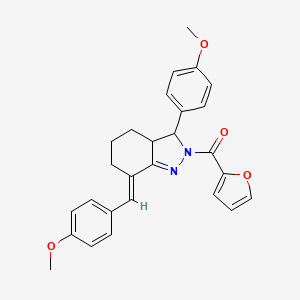
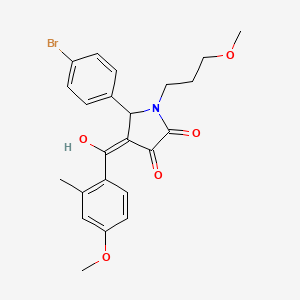
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
